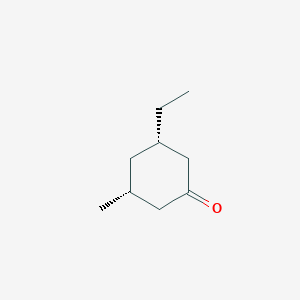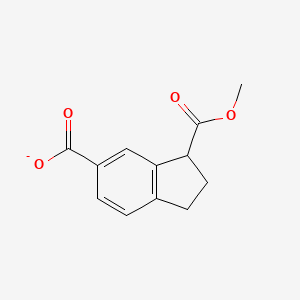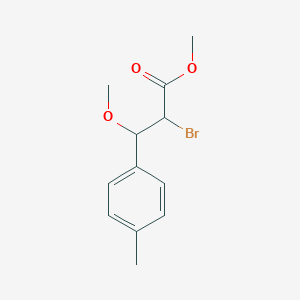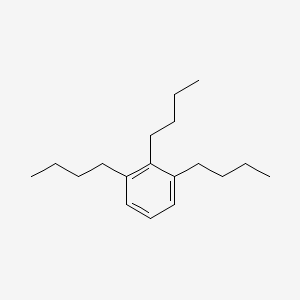
N-Cyano-N'-4-pyridinyl-N''-(1,1,3,3-tetramethylbutyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyano-N’-4-pyridinyl-N’'-(1,1,3,3-tetramethylbutyl)guanidine is a chemical compound known for its diverse applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-4-pyridinyl-N’'-(1,1,3,3-tetramethylbutyl)guanidine typically involves the reaction of 4-cyanopyridine with 1,1,3,3-tetramethylbutylamine in the presence of a guanidine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyano-N’-4-pyridinyl-N’'-(1,1,3,3-tetramethylbutyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield simpler, hydrogenated derivatives .
Applications De Recherche Scientifique
N-Cyano-N’-4-pyridinyl-N’'-(1,1,3,3-tetramethylbutyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving potassium channels and their regulation.
Medicine: Investigated for its potential therapeutic effects, particularly as an antihypertensive agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects primarily by activating potassium channels. It binds to specific sites on the potassium channels, leading to their opening and allowing potassium ions to flow through. This action helps in regulating cellular functions and maintaining proper physiological conditions. The molecular targets include ATP-sensitive potassium channels, which play a crucial role in various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazoxide: Another potassium channel activator with similar antihypertensive properties.
Minoxidil: Known for its vasodilatory effects and used in the treatment of hypertension and hair loss.
Nicorandil: Combines potassium channel activation with nitrate-like vasodilatory effects.
Uniqueness
N-Cyano-N’-4-pyridinyl-N’'-(1,1,3,3-tetramethylbutyl)guanidine is unique due to its specific structure, which provides a distinct mechanism of action and a broad range of applications. Its ability to selectively activate potassium channels makes it a valuable tool in both research and therapeutic contexts .
Propriétés
Numéro CAS |
60560-36-3 |
|---|---|
Formule moléculaire |
C15H23N5 |
Poids moléculaire |
273.38 g/mol |
Nom IUPAC |
1-cyano-3-pyridin-4-yl-2-(2,4,4-trimethylpentan-2-yl)guanidine |
InChI |
InChI=1S/C15H23N5/c1-14(2,3)10-15(4,5)20-13(18-11-16)19-12-6-8-17-9-7-12/h6-9H,10H2,1-5H3,(H2,17,18,19,20) |
Clé InChI |
KWLXFIVZLFBUDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)N=C(NC#N)NC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)


![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)






![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)


![2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594794.png)
